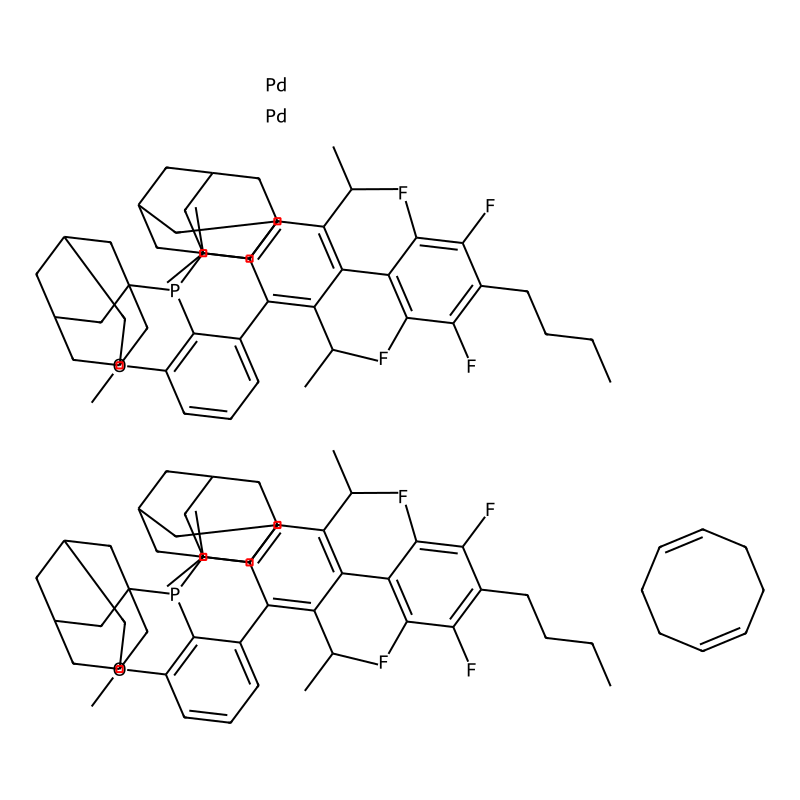Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex]

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, commonly referred to as the AlPhos Palladium complex, is a sophisticated organometallic compound that features a palladium center coordinated to bulky phosphine ligands. This compound is notable for its unique structural attributes which enhance its catalytic properties in various organic reactions. The presence of diadamantylphosphine ligands contributes to its steric bulk, making it effective in facilitating cross-coupling reactions while minimizing side reactions.
The exact mechanism of the AlPhos Pd-catalyzed fluorination is complex and involves several steps. Key aspects include:
- Oxidative addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X), forming an Ar-Pd(II) bond [1].
- Fluoride exchange: The fluoride source (KF) displaces the leaving group (X) from the Ar-Pd(II) intermediate [1].
- Reductive elimination: The C-F bond forms, and the regenerated Pd(0) catalyst becomes available for another cycle [1].
The bulky AlPhos ligand is believed to influence the reaction pathway by directing the orientation of the substrate and facilitating the reductive elimination step [1].
- Palladium compounds can be toxic upon ingestion or inhalation. Standard laboratory safety practices for handling metal catalysts should be followed [4].
- Organic solvents used with the AlPhos Pd catalyst can also pose flammability and health hazards. Refer to the safety data sheets (SDS) of specific reagents used.
Source Citations
- Daugulis, O., Do, H.-Q., & Buchwald, S. L. (2015). A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. Journal of the American Chemical Society, 137(14), 4678-4681.
- Sigma-Aldrich. AlPhos Pd G6 Br.
- Sigma-Aldrich. AlPhos and [(AlPhosPd)2•COD] for Pd-Catalyzed Fluorination.
- American Chemical Society. Palladium Compounds.
The AlPhos Palladium complex is primarily utilized in cross-coupling reactions, particularly in the formation of C–C and C–N bonds. The mechanism typically involves:
- Oxidative Addition: The palladium(0) complex undergoes oxidative addition with an aryl halide to form a palladium(II) intermediate.
- Transmetalation: The intermediate then reacts with a nucleophile (such as an amine or organometallic reagent), leading to the formation of a new bond.
- Reductive Elimination: Finally, the palladium(II) complex undergoes reductive elimination to regenerate the palladium(0) species and release the desired product.
This sequence makes it particularly effective for reactions such as the Buchwald-Hartwig amination, where it facilitates the coupling of amines with aryl halides under mild conditions .
The synthesis of the AlPhos Palladium complex typically involves:
- Ligand Preparation: The diadamantylphosphine ligand is synthesized through a multi-step organic synthesis involving the appropriate precursors.
- Complex Formation: The palladium(0) precursor (often Pd(dba)₂ or similar) is reacted with the prepared ligand under inert atmosphere conditions to form the desired palladium complex.
- Purification: The resulting complex is purified using techniques such as chromatography.
These methods allow for precise control over the ligand environment surrounding the palladium center, which is crucial for optimizing catalytic activity .
The AlPhos Palladium complex stands out due to its significantly bulky diadamantylphosphine ligands which enhance selectivity and reactivity in challenging coupling reactions compared to other ligands .
Interaction studies involving the AlPhos Palladium complex focus on understanding how it interacts with various substrates during catalytic processes. These studies often employ spectroscopic techniques to monitor reaction progress and identify intermediates formed during catalysis. Understanding these interactions helps refine catalyst design and improve reaction efficiencies .








